methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
Description
Methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a heterocyclic compound featuring a pyrazolo-pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 4, and a thioacetate moiety at position 5. Its synthesis likely involves nucleophilic substitution reactions analogous to methods described for structurally related pyrazolo-pyrimidinones and pyridazines .
Properties
IUPAC Name |
methyl 2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-5-6-13(7-11(10)2)21-16-14(8-18-21)12(3)19-20-17(16)24-9-15(22)23-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDUOJBECPBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dimethylphenyl group: This is achieved through a substitution reaction, where the phenyl group is introduced to the core structure.
Attachment of the thioacetate moiety: This final step involves the reaction of the intermediate compound with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate with analogous compounds based on heterocyclic core, substituents, and synthetic strategies.
Core Heterocycle and Functional Group Variations
Key Observations:
- Heterocyclic Core: The pyrazolo-pyridazine core in the target compound differs from pyrazolo-pyrimidinones and pyrimido-pyridazinones , which may alter electronic properties and binding affinity.
- Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk compared to simpler phenyl substituents in ’s derivatives. This could enhance selectivity in biological targets by reducing off-target interactions.
- Thioether vs. Oxoethylthio: The methyl thioacetate group in the target compound replaces the oxoethylthio moiety in ’s compounds. Thioacetates may improve metabolic stability compared to ketone-containing analogs.
Hypothetical Pharmacological Comparison
The 3,4-dimethylphenyl group in the target compound may mimic hydrophobic binding pockets in kinase targets, as seen in kinase inhibitor patents .
Research Findings and Limitations
- Data Gaps: The provided evidence lacks explicit data on the target compound’s physicochemical properties (e.g., solubility, logP) or biological activity. Comparisons remain speculative, relying on structural analogs.
Biological Activity
Methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a pyrazolo[3,4-d]pyridazine core which is known for its diverse biological activities.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 342.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | Not assigned |
Anticancer Properties
This compound has shown promising results in various studies related to its anticancer activity. The compound exhibits significant inhibitory effects on cancer cell lines, particularly those associated with breast cancer and other solid tumors.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. In particular, it has been noted for its ability to target:
- BRAF(V600E) : A mutation commonly found in melanoma and other cancers.
- EGFR : Epidermal growth factor receptor involved in the proliferation of cancer cells.
Research indicates that this compound may act synergistically with established chemotherapeutic agents like doxorubicin, enhancing their efficacy while potentially reducing side effects.
Study 1: Synergistic Effects with Doxorubicin
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the combination of this compound with doxorubicin demonstrated a significant increase in cytotoxicity compared to doxorubicin alone. The analysis utilized the Combination Index method to confirm these results.
Study 2: In Vivo Efficacy
An animal model study indicated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within treated tumors.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation |
| Synergistic Effects | Enhanced efficacy with doxorubicin |
| Apoptosis Induction | Increased apoptosis markers in treated cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
